![molecular formula C8H7NO5 B1356497 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone CAS No. 89684-58-2](/img/structure/B1356497.png)
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
Overview
Description
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO5 . It is also known by its IUPAC name, 1-(2,4-dihydroxy-3-nitrophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4-dihydroxy-3-nitrophenyl group . The exact mass of the molecule is 197.03242232 .Physical And Chemical Properties Analysis
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.15 and a density of 1.520±0.06 g/cm3 . Its melting point is 102 °C .Scientific Research Applications
Phase Equilibrium Research
Research on solid-liquid phase equilibrium and ternary phase diagrams of nitrophenyl ethanones, which are structurally similar to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, has been conducted. This study, focusing on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, explored their solubility in different solvents and temperatures, providing valuable data for the separation of these compounds (Li et al., 2019).
Organic Synthesis
A study demonstrated the synthesis of aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone. This process involved a convenient one-pot synthesis method, indicating potential applications in organic compound synthesis (Androsov et al., 2010).
Charge Density Analysis
The charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone, structurally related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, was analyzed using X-ray and neutron diffraction data. This research provided insights into the molecular bonding features and pi-delocalization of the compound, relevant for understanding its chemical properties (Hibbs et al., 2003).
Safety And Hazards
The safety information available indicates that “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(2,4-dihydroxy-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUEYNZXBZBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536001 | |
Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone | |
CAS RN |
89684-58-2 | |
Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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